molecular formula C19H17FN2O2 B6536261 N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-fluorobenzamide CAS No. 1021209-62-0

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-fluorobenzamide

Cat. No.: B6536261
CAS No.: 1021209-62-0
M. Wt: 324.3 g/mol
InChI Key: VSDJTAWFDBPDSI-UHFFFAOYSA-N
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Description

N-(1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-fluorobenzamide is a synthetic small molecule characterized by a bicyclic indole core substituted at the 6-position with a 3-fluorobenzamide moiety and at the 1-position with a cyclopropanecarbonyl group. The cyclopropane ring may enhance metabolic stability compared to linear alkyl chains, while the fluorine atom on the benzamide could modulate electronic properties and bioavailability .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c20-15-3-1-2-14(10-15)18(23)21-16-7-6-12-8-9-22(17(12)11-16)19(24)13-4-5-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDJTAWFDBPDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C16H18N2O2C_{16}H_{18}N_{2}O_{2}. Its structure includes a cyclopropanecarbonyl group, a dihydroindole moiety, and a fluorobenzamide component. The presence of these functional groups suggests potential interactions with biological molecules such as enzymes and receptors.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₂
Molecular Weight270.34 g/mol
CAS Number1060203-00-0
Melting PointNot available

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of indole have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. A study highlighted that certain indole derivatives showed cytotoxic effects against FaDu hypopharyngeal tumor cells, suggesting that structural modifications can enhance biological efficacy .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in cancer progression. The interaction with these enzymes can lead to a decrease in tumor growth and metastasis. Research has shown that compounds targeting the M3 muscarinic acetylcholine receptor (M3R) can influence cancer cell behavior, including proliferation and resistance to apoptosis .

The proposed mechanism of action for this compound involves binding to specific receptors or enzymes within the cellular environment. This binding can modulate the activity of these targets, leading to downstream effects such as altered gene expression or inhibition of critical signaling pathways.

Study 1: Anticancer Activity

In a study investigating the anticancer properties of indole derivatives, researchers synthesized several compounds based on the indole scaffold. Among these, one derivative demonstrated significant cytotoxicity in vitro against multiple cancer cell lines, outperforming standard chemotherapeutics like bleomycin. The study emphasized the importance of three-dimensional molecular structures in enhancing interaction with biological targets .

Study 2: Enzyme Interaction

Another research effort focused on the interaction between indole-based compounds and the M3R. The findings indicated that activation of this receptor could lead to increased cell proliferation in colorectal cancer models. The study suggested that this compound might similarly modulate M3R activity, contributing to its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues in Neuropeptide Y Receptor Targeting

JNJ-5207787 (N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide)

  • Key Differences: Substituent at Indole 1-Position: Acetyl group (JNJ-5207787) vs. cyclopropanecarbonyl (target compound). Benzamide Modification: 3-Cyano-phenyl acrylamide (JNJ-5207787) vs. 3-fluorobenzamide.
  • Functional Impact: JNJ-5207787 is a selective antagonist of the neuropeptide Y Y2 receptor, with the acrylamide and piperidinyl groups critical for receptor binding .
  • Pharmacokinetics : JNJ-5207787 exhibits moderate blood-brain barrier penetration, while the fluorine in the target compound could enhance lipophilicity and CNS availability .

Angiogenic/Antiangiogenic Agents

Motesanib (N-(3,3-Dimethyl-2,3-dihydro-1H-indol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide)

  • Key Differences: Indole Substitution: 3,3-Dimethyl (Motesanib) vs. cyclopropanecarbonyl (target compound). Heterocyclic Appendage: Pyridinecarboxamide with pyridinylmethyl amino group (Motesanib) vs. 3-fluorobenzamide.
  • Functional Impact :
    • Motesanib inhibits vascular endothelial growth factor receptors (VEGFRs), with the pyridine ring essential for kinase binding .
    • The cyclopropane ring in the target compound may confer steric constraints that alter target selectivity compared to Motesanib’s dimethyl group.
  • Clinical Relevance : Motesanib’s phosphate salt formulation improves solubility, suggesting that similar modifications could optimize the target compound’s bioavailability .

Agrochemical Analogues

Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

  • Key Differences :
    • Core Structure : Cyclopropanecarboxamide (shared with target compound) vs. tetrahydrofuran-linked chlorophenyl group (Cyprofuram).
  • Functional Impact :
    • Cyprofuram is a fungicide, where the chlorophenyl group enhances pesticidal activity. The target compound’s fluorobenzamide may reduce toxicity while retaining bioactivity .
  • Physicochemical Properties : Both compounds leverage cyclopropane for stability, but the fluorine atom in the target compound likely increases electronegativity, affecting soil adsorption or degradation rates .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Biological Target/Application Pharmacokinetic Note Reference
Target Compound Cyclopropanecarbonyl, 3-fluorobenzamide Hypothesized GPCR/kinase modulation Potential enhanced metabolic stability -
JNJ-5207787 Acetyl, 3-cyano-phenyl acrylamide Neuropeptide Y Y2 receptor antagonist Moderate CNS penetration
Motesanib 3,3-Dimethylindole, pyridinecarboxamide VEGFR inhibitor (antiangiogenic) Phosphate salt improves solubility
Cyprofuram Cyclopropanecarboxamide, chlorophenyl Fungicide High environmental persistence

Table 2: Substituent Impact on Bioactivity

Substituent Role in Target Compound Role in Analogues
Cyclopropanecarbonyl Metabolic stability Not present in JNJ-5207787/Motesanib
3-Fluorobenzamide Electronic modulation Replaced with cyano (JNJ-5207787)
Pyridine/pyrimidine rings Absent Critical for kinase binding (Motesanib)

Research Implications

The target compound’s unique combination of cyclopropane and fluorobenzamide groups positions it as a candidate for optimizing receptor affinity and drug-like properties. Comparative studies with JNJ-5207787 suggest that replacing acetyl with cyclopropanecarbonyl could mitigate oxidative metabolism, while lessons from Motesanib highlight the importance of heterocyclic systems in kinase targeting. Further in vitro assays are required to validate its pharmacological profile.

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